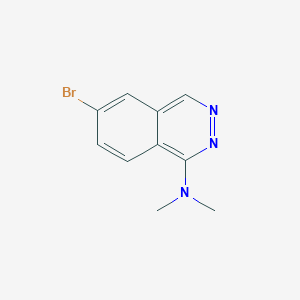
(6-Bromo-phthalazin-1-yl)-dimethyl-amine
Cat. No. B8503192
M. Wt: 252.11 g/mol
InChI Key: ZYVLKAGRXZXGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08044041B2
Procedure details


A solution of 6-bromo-1-chloro-phthalazine (2 g) and dimethylamino (8 mL, 2M solution in THF) in DMF (30 mL) was stirred at 85° C. for 3 h. The reaction was then diluted with ethyl acetate (100 mL) and washed with water (2×100 mL), and brine (100 mL). Column chromatography (Hexanes/EtOAc) afforded the desired product (1.0 g) as a brown solid. TLC Rf 0.3 (EA). 1H-NMR (CDCl3) δ: 3.21 (s, 6H), 7.86 (dd, 1H), 7.95 (d, 1H), 7.99 (d, 1H), 8.99 (s, 1H).



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](Cl)=[N:7][N:6]=[CH:5]2.[CH3:13][N:14](C=O)[CH3:15]>C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([N:14]([CH3:15])[CH3:13])=[N:7][N:6]=[CH:5]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=NN=C(C2=CC1)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×100 mL), and brine (100 mL)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C=NN=C(C2=CC1)N(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
